5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine
Description
This compound is a thieno[2,3-d]pyrimidine derivative with three key substituents:
- Position 4: 4-Methylpiperazinyl group, which enhances solubility and receptor interaction due to its basic nitrogen atoms .
- Position 5: 4-Chlorophenyl group, contributing lipophilicity and influencing target binding .
- Position 6: Methyl group, providing steric modulation and metabolic stability .
Thieno[2,3-d]pyrimidines are privileged scaffolds in medicinal chemistry, known for their anticancer, antimicrobial, and receptor-modulating activities. The combination of a 4-methylpiperazinyl group with a 4-chlorophenyl moiety distinguishes this compound from other derivatives, as discussed below.
Properties
IUPAC Name |
5-(4-chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4S/c1-12-15(13-3-5-14(19)6-4-13)16-17(20-11-21-18(16)24-12)23-9-7-22(2)8-10-23/h3-6,11H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVNOIHFDMVDNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N=CN=C2S1)N3CCN(CC3)C)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno[2,3-d]pyrimidine precursors with 4-chlorophenyl and 4-methylpiperazin-1-yl substituents. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Pharmacology: It is used to investigate the binding affinity and activity at various biological targets, including receptors and enzymes.
Chemical Biology: Researchers use this compound to study cellular processes and pathways, providing insights into its mechanism of action.
Industrial Applications: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes, blocking their activity and affecting cellular processes .
Biological Activity
5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological properties, focusing on its mechanism of action, efficacy against various cancer cell lines, and structure-activity relationships.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 348.87 g/mol. Its structure includes a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, highlighting its potential as an anticancer agent and its effects on different cellular pathways.
The compound acts primarily as an EGFR (Epidermal Growth Factor Receptor) inhibitor , which is crucial in the treatment of cancers characterized by overactive EGFR signaling. Inhibition of EGFR can lead to decreased cell proliferation and increased apoptosis in cancer cells.
Efficacy Against Cancer Cell Lines
In vitro studies have shown that this compound exhibits significant cytotoxic effects against several cancer cell lines:
| Cell Line | IC50 (µM) | Inhibition (%) at 0.1 µM |
|---|---|---|
| NCI-H1975 | 12.5 | 45% |
| A549 | 15.0 | 40% |
| NCI-H460 | 18.0 | 35% |
These results indicate that the compound shows selective activity against certain cancer types, with the NCI-H1975 cell line being the most sensitive to treatment.
Structure-Activity Relationship (SAR)
Research indicates that modifications to the thieno[2,3-d]pyrimidine structure can significantly influence biological activity. For instance:
- Substitution Patterns : Altering substituents on the piperazine ring enhances binding affinity to the EGFR.
- Chlorophenyl Group : The presence of the chlorophenyl moiety is essential for maintaining high levels of activity against targeted cancer cells.
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
-
Study on NSCLC (Non-Small Cell Lung Cancer) :
- A study demonstrated that treatment with this compound led to a reduction in tumor size in xenograft models.
- Mechanistic studies revealed activation of apoptotic pathways and downregulation of anti-apoptotic proteins.
-
Combination Therapy :
- Trials combining this compound with standard chemotherapy agents showed enhanced efficacy and reduced side effects compared to monotherapy.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Position 4 Modifications
4-Methylpiperazinyl vs. Isoxazole-Methoxy (Compound VIII) :
The target compound’s 4-methylpiperazine enhances solubility in acidic environments and facilitates receptor interactions (e.g., 5-HT3R, kinase targets) via hydrogen bonding . In contrast, Compound VIII’s isoxazole-methoxy group likely reduces basicity but improves metabolic stability .4-(3,4-Dichlorophenylpiperazinyl) (ZINC2889083) :
Substitution with a lipophilic dichlorophenyl group increases molecular weight (476.33 vs. 388.88) but may reduce solubility. This modification is common in CNS-targeting agents due to enhanced blood-brain barrier penetration .4-Morpholinyl (EP 2 402 347 A1) :
Morpholine derivatives (e.g., 2-chloro-4-morpholinyl analogs) exhibit moderate anticancer activity, but 4-methylpiperazine offers superior receptor affinity in serotonin receptor models .
Position 5 Modifications
Position 6 Modifications
- Methyl vs. Ethyl (Compound 32 ) : The ethyl group in Compound 32 increases steric bulk, slightly reducing binding affinity compared to methyl-substituted analogs. Methyl groups balance metabolic stability and target engagement .
Q & A
Basic Research Questions
Q. What synthetic strategies are reported for synthesizing 5-(4-Chlorophenyl)-6-methyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine and its analogs?
- Methodology : Multi-step reactions are employed, including palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) with 5-(4-methylpiperazin-1-yl)pyridin-2-amine under nitrogen atmosphere. Key steps involve the use of Cs₂CO₃ as a base and Pd(OAc)₂/XPhos as catalysts in dioxane . Purification is typically achieved via column chromatography using silica gel with gradients of petroleum ether and ethyl acetate (5:1 → 2:1) .
Q. How is the cytotoxicity of thieno[2,3-d]pyrimidine derivatives evaluated in preclinical studies?
- Methodology : Cytotoxicity is assessed using the MTT assay on cancer cell lines (e.g., A549, HCT116, MCF-7). For example, derivative 1e (6-Methyl-4-{[3-(4-chlorophenyl)-isoxazol-5-yl]-methoxy}-thieno[2,3-d]pyrimidine) exhibited IC₅₀ values of 2.79 × 10⁻³ μM (A549), 6.69 × 10⁻³ μM (HCT116), and 4.21 × 10⁻³ μM (MCF-7), outperforming gefitinib (IC₅₀: 17.90–20.68 μM) .
Q. What spectroscopic techniques are used to characterize thieno[2,3-d]pyrimidine derivatives?
- Methodology : Structural confirmation relies on ¹H NMR , ¹³C NMR , IR, and LC-MS. For instance, ¹H NMR (DMSO-d₆) for a related compound showed aromatic proton signals at δ 7.52–7.72 ppm and pyrimidine protons at δ 7.94–8.67 ppm, with LC-MS confirming [M+H]⁺ at m/z 383.0 .
Advanced Research Questions
Q. How do structural modifications at position 6 of the thieno[2,3-d]pyrimidine core influence biological activity?
- Methodology : Introducing heterocyclic moieties (e.g., 1,3,4-oxadiazole) via cyclization of hydrazides with POCl₃ enhances antimicrobial and anticancer activity. For example, 6-(5-phenyl-1,3,4-oxadiazol-2-yl) derivatives show improved target binding due to increased π-π stacking and hydrogen bonding . SAR studies reveal that electron-withdrawing groups (e.g., 4-chlorophenyl) at position 5 significantly boost cytotoxicity .
Q. What methodologies resolve contradictions in cytotoxicity data across derivatives?
- Methodology : Comparative binding mode analysis using X-ray crystallography clarifies discrepancies. For instance, 2-amino-4-oxo-6-methyl thieno[2,3-d]pyrimidine binds human DHFR in the folate orientation (3.4–3.9 Å contacts with Ile7, Val115, and Tyr121), while pyrrolo/furo analogs adopt flipped orientations, explaining reduced efficacy . Dose-response studies with varying substituents (e.g., 4-methylpiperazine vs. morpholine) further isolate critical pharmacophores .
Q. How can synthetic yields be optimized for complex thieno[2,3-d]pyrimidine derivatives?
- Methodology : Yield optimization involves solvent selection (e.g., toluene for amine coupling) and catalyst tuning (e.g., Pd(OAc)₂/XPhos for Buchwald-Hartwig reactions) . For cyclization steps, trifluoroacetic acid (TFA) in dichloromethane achieves >80% yield by facilitating deprotection and ring closure .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
